molecular formula C8H6F2 B1617740 Difluorostyrene CAS No. 405-42-5

Difluorostyrene

Cat. No.: B1617740
CAS No.: 405-42-5
M. Wt: 140.13 g/mol
InChI Key: DPYJMQGTOTVJBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with sodium chlorodifluoroacetate in the presence of triphenylphosphine and anhydrous diglyme. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 160°C) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Difluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of difluorostyrene primarily involves its ability to participate in radical and photoredox reactionsThese intermediates can then undergo further transformations, leading to the formation of various fluorinated products .

Comparison with Similar Compounds

    Trifluorostyrene: Contains three fluorine atoms attached to the vinyl group.

    Monofluorostyrene: Contains a single fluorine atom attached to the vinyl group.

    Chlorodifluorostyrene: Contains both chlorine and fluorine atoms attached to the vinyl group.

Uniqueness of this compound: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of two fluorine atoms enhances its reactivity in radical and photoredox reactions, making it a valuable intermediate in the synthesis of complex fluorinated compounds .

Properties

IUPAC Name

2,2-difluoroethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYJMQGTOTVJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343140
Record name DIFLUOROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-42-5
Record name DIFLUOROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.25 g (0.02 mol) of triphenyl phosphine was dissolved in 20 ml of dichloromethane, and the mixture was cooled to 0° C. 2.1 g (0.01 mol) of dibromodifluoromethane was added to the mixture using an injector, and the reaction mixture was stirred for 30 minutes at room temperature. 1.06 g (0.01 mol) of benzaldehyde was added thereto and the mixture was refluxed for 4 hours. The resulting mixture was distilled under a reduced pressure at 40° C./1 mmHg using a distilling apparatus to obtain the title compound (0.81 g, 57.5%).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Yield
57.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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